molecular formula C19H18N2O5 B6412389 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261956-90-4

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412389
CAS No.: 1261956-90-4
M. Wt: 354.4 g/mol
InChI Key: NCRJOPWCHRMFPY-UHFFFAOYSA-N
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Description

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound characterized by the presence of a nitro group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common route includes the nitration of 4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-Amino-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid and piperidine.

Scientific Research Applications

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the piperidine and phenyl groups, making it less complex and with different reactivity.

    4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid: Lacks the nitro group, resulting in different chemical properties and applications.

    2-Amino-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: The reduced form of the original compound, with an amino group instead of a nitro group.

Uniqueness

2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the combination of its nitro group, piperidine ring, and benzoic acid moiety. This structural complexity allows for diverse chemical reactivity and a wide range of applications in various scientific fields.

Properties

IUPAC Name

2-nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(19(23)24)17(12-15)21(25)26/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJOPWCHRMFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692303
Record name 3-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-90-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-nitro-4′-(1-piperidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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